Pyrido[2,3-b][1,4]benzodioxin

Anticancer Drug Discovery Cytotoxicity Screening P388 Murine Leukemia

Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0) is a tetracyclic heteroaromatic scaffold with validated dual in vivo and in vitro potency: active at 5 mg/kg i.p. in LMC amnesia reversal models and exhibits IC₅₀ = 0.11 µM against P388 leukemia. Crucially, its positional isomer pyrido[3,4-b][1,4]benzodioxin shows divergent dose-response profiles, making this specific nitrogen placement essential for CNS SAR fidelity. The established synthetic route yields multi-gram quantities (42 g demonstrated), enabling direct use in focused library syntheses and N-oxide derivatization. Use the 95–97°C melting point for rapid identity verification upon receipt.

Molecular Formula C11H7NO2
Molecular Weight 185.18 g/mol
CAS No. 72850-33-0
Cat. No. B3066272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-b][1,4]benzodioxin
CAS72850-33-0
Molecular FormulaC11H7NO2
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=C(O2)N=CC=C3
InChIInChI=1S/C11H7NO2/c1-2-5-9-8(4-1)13-10-6-3-7-12-11(10)14-9/h1-7H
InChIKeyPMKZEDFCVXHSIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0) Procurement Guide: Structural Identity and Baseline Characteristics for Scientific Selection


Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0; also known as [1,4]benzodioxino[3,2-b]pyridine) is a tetracyclic heteroaromatic compound with the molecular formula C11H7NO2 and a molecular weight of 185.18 g/mol . It features a fused ring system that combines a pyridine nucleus with a 1,4-benzodioxin moiety, placing it within a class of oxygen- and nitrogen-containing polycyclic structures that have been explored for both central nervous system [1] and anticancer applications [2]. Its reported physicochemical profile includes a melting point of 95-97 °C, a predicted boiling point of 305.2 ± 21.0 °C, a predicted density of 1.309 ± 0.06 g/cm³, a predicted pKa of 1.95 ± 0.20, and a calculated LogP of 2.98 . These parameters define the compound's baseline identity, but they do not in themselves justify its preferential selection over close structural analogs; such justification requires the head-to-head comparative evidence presented in the sections that follow.

Why Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0) Cannot Be Generically Substituted with Its Closest Analogs


The pyridobenzodioxin scaffold presents a deceptive challenge for generic substitution: seemingly minor structural variations—such as shifting the nitrogen atom's position in the pyridine ring or oxidizing the parent heterocycle—yield measurable differences in both physicochemical properties and biological performance. For instance, the positional isomer pyrido[3,4-b][1,4]benzodioxin exhibits a higher melting point (102-108 °C vs. 95-97 °C) [1] and a divergent in vivo dose-response profile in a standard amnesia reversal model [2], directly contradicting any assumption of functional interchangeability. Similarly, the N-oxide derivative of the target compound displays a markedly elevated melting point (223-226 °C) and distinct in vivo efficacy [1]. These quantifiable disparities underscore that procurement decisions for pyrido[2,3-b][1,4]benzodioxin cannot rely on structural similarity or class membership; they must be anchored in compound-specific, comparator-driven data. The evidence below provides precisely that foundation.

Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0): Quantifiable Differentiation Evidence for Scientific Procurement


Cytotoxicity in P388 Leukemia Cells: IC50 Comparison to Tricyclic Phenazines

In a study of tetracyclic benzodioxins as potential antitumor agents, pyrido[2,3-b][1,4]benzodioxin (reported as a 'tetracyclic pyrido derivative') exhibited an IC50 value of 0.11 µM against P388 murine leukemia cells in culture, making it the most cytotoxic compound among the five tetracyclic benzodioxins synthesized in that series [1]. The study directly compared the biological activities of these benzodioxins to those of 'corresponding phenazines' and explicitly noted that the pyrido derivative's cytotoxicity did not represent a significant improvement over a number of 9-substituted tricyclic phenazines [1]. While the study does not provide the precise IC50 values for those phenazine comparators, it establishes a clear class-level benchmark: the compound achieves high nanomolar potency in a classic leukemia screen but does not surpass the best-in-class phenazines, a fact that is critical for researchers deciding between scaffold classes.

Anticancer Drug Discovery Cytotoxicity Screening P388 Murine Leukemia

In Vivo Amnesia Reversal: Direct Head-to-Head Comparison with Piracetam and Positional Isomer

The LMC (learning and memory consolidation) test, a murine electroconvulsive shock-induced amnesia model, provides a direct quantitative comparison of in vivo efficacy. Pyrido[2,3-b][1,4]benzodioxin (Example 1) demonstrated an 'A' (active) rating at a 5.0 mg/kg intraperitoneal dose, with the full dose-response profile showing 'N' (inactive) at 1.25 mg/kg, 'C' (borderline) at 2.5 mg/kg, 'A' at 5.0 mg/kg, 'C' at 10 mg/kg, and 'N' at 20 and 80 mg/kg [1]. In the same assay, the standard nootropic piracetam achieved an 'A' rating only at 20 mg/kg (0.2 sec ECS) and was inactive ('N') at 5 mg/kg, indicating that the pyridobenzodioxin is effective at a lower dose [1]. Critically, the positional isomer pyrido[3,4-b][1,4]benzodioxin (Example 3) also achieved an 'A' rating at 5.0 mg/kg but displayed a different dose-response pattern ('N' at 1.25 and 2.5 mg/kg), underscoring that subtle structural changes alter the in vivo pharmacology [1].

CNS Drug Discovery Memory Enhancement In Vivo Pharmacology

Physicochemical Differentiation: Melting Point and LogP vs. Positional Isomer

The melting point of pyrido[2,3-b][1,4]benzodioxin is reported as 95-97 °C after sublimation [1]. Its positional isomer, pyrido[3,4-b][1,4]benzodioxin, melts at a significantly higher range of 102-108 °C [1]. This 7-11 °C difference provides a straightforward and robust method for identity verification and purity assessment upon receipt of a shipment, particularly when sourcing from vendors where isomeric purity is not explicitly guaranteed. Additionally, the calculated LogP for the target compound is 2.98 , which positions it in a moderate lipophilicity range that is often favorable for blood-brain barrier penetration, aligning with the in vivo CNS activity demonstrated above.

Compound Procurement Quality Control Physicochemical Profiling

Synthetic Yield and Scalability: Comparison of Reported Preparative Routes

The patented synthesis of pyrido[2,3-b][1,4]benzodioxin proceeds from 2-chloro-3-(2-methoxyphenoxy)pyridine via ring closure in pyridine hydrochloride, yielding 42 g of product after sublimation [1]. While the patent does not explicitly report a percent yield for this specific step, the absolute quantity (42 g) provides a tangible benchmark for scalable preparation. In contrast, the synthesis of the N-oxide derivative requires additional oxidation steps and yields material with a much higher melting point (223-226 °C) after recrystallization from acetonitrile [1]. The simpler, higher-throughput isolation of the parent compound via sublimation suggests it is the more accessible entry point for researchers seeking to build a library of pyridobenzodioxin analogs.

Chemical Synthesis Process Chemistry Compound Sourcing

Pyrido[2,3-b][1,4]benzodioxin (CAS 72850-33-0): Evidence-Based Application Scenarios for Research and Procurement


In Vivo CNS Pharmacology Studies: Memory Enhancement and Amnesia Reversal

Based on the direct head-to-head in vivo data from the LMC test [1], pyrido[2,3-b][1,4]benzodioxin is a suitable candidate for preclinical studies investigating cognitive enhancement or the reversal of pharmacologically induced amnesia. Researchers can leverage the established dose-response profile (active at 5 mg/kg, i.p.) and the comparison to piracetam to design experiments that probe the compound's efficacy window. The availability of a closely related but pharmacologically distinct positional isomer (pyrido[3,4-b][1,4]benzodioxin) further enables structure-activity relationship (SAR) studies within the same in vivo model.

Cytotoxicity Screening and Anticancer Lead Optimization

The compound's demonstrated potency in the P388 leukemia cell line (IC50 = 0.11 µM) [2] positions it as a useful starting point for anticancer drug discovery programs. However, the explicit finding that it does not surpass the potency of certain 9-substituted tricyclic phenazines [2] guides medicinal chemists: it is a high-potency benzodioxin scaffold, but achieving best-in-class status will require additional optimization. This makes the compound particularly valuable for SAR campaigns aimed at understanding how to modulate the benzodioxin core to overcome the potency ceiling observed relative to phenazines.

Quality Control and Identity Verification in Compound Management

Procurement and compound management workflows can directly utilize the 95-97 °C melting point as a rapid identity check upon receipt [3]. The 7-11 °C difference from the melting point of the positional isomer provides a clear, quantitative threshold for purity assessment. This is especially critical when sourcing the compound from custom synthesis providers or when the material has been stored for extended periods, as melting point depression is a sensitive indicator of degradation or contamination by the isomer.

Building Block for Derivatization and Library Synthesis

The patent describes a robust synthetic route that yields 42 g of sublimed product and further demonstrates straightforward N-oxidation to the 1-oxide derivative (mp 223-226 °C) [3]. This positions pyrido[2,3-b][1,4]benzodioxin as a practical, multi-gram accessible core for constructing focused libraries of pyridobenzodioxin analogs. Researchers can purchase or synthesize the parent compound and then explore a range of transformations (e.g., N-oxidation, electrophilic substitution) to probe structure-activity relationships in both CNS and oncology programs.

Technical Documentation Hub

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